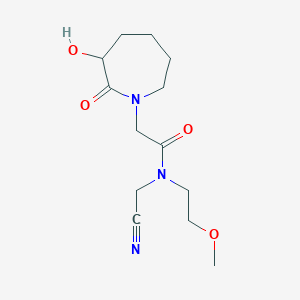![molecular formula C13H21N3O B2658910 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2415586-26-2](/img/structure/B2658910.png)
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-63533054 and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is not fully understood. However, it is believed that this compound acts as an antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning, memory, and inflammation. By blocking this receptor, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine may have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is its potential therapeutic effects in various diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the low yield of the compound obtained through the synthesis methods.
将来の方向性
There are several future directions for the study of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine. One direction is to further investigate its mechanism of action and its potential therapeutic effects in various diseases. Another direction is to develop more efficient synthesis methods to increase the yield of the compound. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could be explored in future studies.
In conclusion, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various diseases.
合成法
The synthesis of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been achieved using various methods. One of the methods involves the reaction of 4-bromomethylpyrimidine with 1-isopropylpiperidine in the presence of a base. Another method involves the reaction of 4-chloromethylpyrimidine with 1-isopropyl-4-piperidinol in the presence of a base. The yield of the compound obtained through these methods is around 50-70%.
科学的研究の応用
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been studied for its potential applications in various fields such as neuroscience, oncology, and inflammation. In neuroscience, this compound has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In oncology, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been studied for its potential use in the treatment of cancer. Inflammation is another area where this compound has been studied for its anti-inflammatory properties.
特性
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-11(2)16-8-4-12(5-9-16)10-17-13-14-6-3-7-15-13/h3,6-7,11-12H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIPFVXCLIANAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Propan-2-yl)piperidin-4-yl]methoxy}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


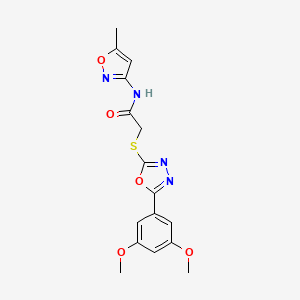
![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2658833.png)
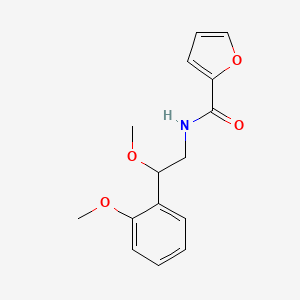
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)
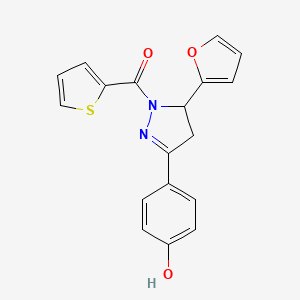
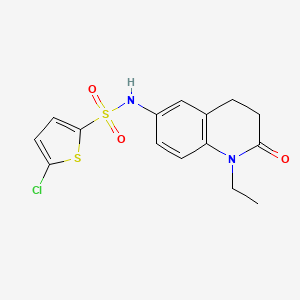

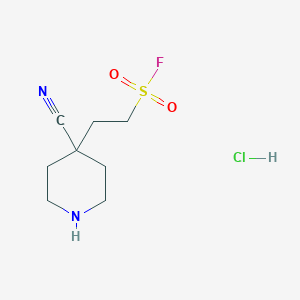
![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)
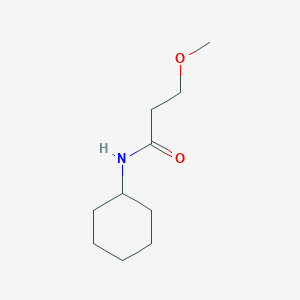
![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
